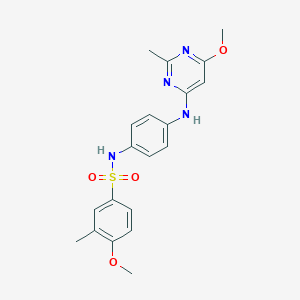
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It is commonly known as MPBP and is widely used in scientific research for its potential applications in the field of neuroscience. MPBP is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain.
Mecanismo De Acción
The mechanism of action of MPBP involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synapse into the presynaptic neuron. By blocking the dopamine transporter, MPBP increases the concentration of dopamine in the synapse, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPBP are primarily related to its effects on dopamine signaling in the brain. Increased dopamine signaling has been associated with a variety of effects, including increased motivation, reward-seeking behavior, and addiction. MPBP has also been shown to have anxiolytic effects, reducing anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPBP in lab experiments include its potency and selectivity for the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. However, the limitations of MPBP include its potential for off-target effects and its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research involving MPBP. One potential area of research is the development of more selective and potent dopamine transporter blockers. Another area of research is the investigation of the effects of MPBP on other neurotransmitter systems in the brain. Additionally, MPBP could be used in combination with other drugs to investigate the interactions between different neurotransmitter systems.
Métodos De Síntesis
The synthesis of MPBP involves a multi-step process that begins with the reaction of 4-propoxybenzenesulfonyl chloride with piperidine. The resulting intermediate is then treated with methyl iodide to form the final product, 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine. The synthesis of MPBP is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MPBP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective blocker of the dopamine transporter, which makes it an important tool for studying the role of dopamine in the brain. MPBP has been used in a variety of studies to investigate the effects of dopamine on behavior, cognition, and addiction.
Propiedades
IUPAC Name |
3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDTGODXPACMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
![4-(pyrazolo[1,5-a]pyridine-3-carbonyl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2406148.png)


carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2406156.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)

